ANHYDROPERFORINE

Quality Control Natural Product Authentication Physicochemical Identity

Anhydroperforine (CAS 22952-50-7) is a naturally occurring tetrahydrofuranoquinoline alkaloid primarily isolated from the seeds of Haplophyllum perforatum (Rutaceae). It belongs to the structural class of 5,6,7,8-tetrahydrofuranoquinoline alkaloids, which includes close analogs such as haplophyllidine, perforine, and dihydroperfamine.

Molecular Formula C18H23NO4
Molecular Weight 317.1627 g/mol
CAS No. 22952-50-7
Cat. No. B1139356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANHYDROPERFORINE
CAS22952-50-7
Synonyms6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline
Molecular FormulaC18H23NO4
Molecular Weight317.1627 g/mol
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydroperforine (CAS 22952-50-7) – What Buyers and Researchers Need to Know Before Sourcing This Tetrahydrofuranoquinoline Alkaloid


Anhydroperforine (CAS 22952-50-7) is a naturally occurring tetrahydrofuranoquinoline alkaloid primarily isolated from the seeds of Haplophyllum perforatum (Rutaceae) [1]. It belongs to the structural class of 5,6,7,8-tetrahydrofuranoquinoline alkaloids, which includes close analogs such as haplophyllidine, perforine, and dihydroperfamine [2]. Physicochemical characterization reports a molecular formula of C₁₈H₂₃NO₄ with a molecular weight of 317.16 g·mol⁻¹; the compound presents as light-yellow crystals with a melting point of 143–144 °C (ethanol) and solubility in ether, benzene, and chloroform . Commercial suppliers typically offer anhydroperforine at ≥98% purity (TLC) as a natural product reference material . The compound has been investigated for sedative, analgesic, and cytotoxic properties in preliminary pharmacological screens [3].

Why Anhydroperforine Cannot Be Replaced by Haplophyllidine, Perforine, or Dihydroperfamine Without Rigorous Evidence


The tetrahydrofuranoquinoline alkaloid family from Haplophyllum species exhibits subtle but pharmacologically consequential structural variations. Anhydroperforine is a cyclic isomer of haplophyllidine, formed via intramolecular cyclization of the prenyl side chain, which locks the molecule into a rigid tetracyclic architecture absent in linear congeners such as perforine or dihydroperfamine [1]. These constitutional and stereochemical differences produce distinct ¹³C NMR spectral fingerprints, melting points, and chromatographic retention profiles [2]. Empirically, in the same pentobarbitone-induced sleeping-time assay, anhydroperforine prolonged hypnotic duration whereas haplophyllidine was completely inactive, demonstrating that core scaffold identity alone does not confer equipotent biological activity [3]. Consequently, sourcing a generic “furanoquinoline alkaloid” without specifying the exact compound—or substituting anhydroperforine with a cheaper in-class alternative—risks irreproducible pharmacological results, erroneous analytical identification, and wasted procurement expenditure. The quantitative evidence below substantiates exactly where anhydroperforine departs from its closest structural relatives.

Anhydroperforine (22952-50-7) – Quantitative Differentiation Evidence Against Its Closest Analogs


Melting Point Delivers a Simple, Reliable Identity Check Against Haplophyllidine

Anhydroperforine exhibits a melting point of 143–144 °C (ethanol) , whereas haplophyllidine—its direct biosynthetic precursor and constitutional isomer—melts at 110–111 °C [1]. This 32–34 °C upward shift reflects the rigidification of the bicyclic system into a fully cyclized tetracyclic framework, an unambiguous thermodynamic signature easily verified with minimal sample consumption. The approximately 30 °C gap far exceeds typical batch-to-batch variation and serves as a low-cost identity discriminator before committing to full spectroscopic characterization.

Quality Control Natural Product Authentication Physicochemical Identity

X-Ray Crystallographic Unit Cell Serves as a Definitive Solid-State Fingerprint Distinguishing Anhydroperforine from All Other In-Class Alkaloids

A complete single-crystal X-ray diffraction study resolved anhydroperforine in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 17.425(5) Å, b = 8.166 Å, c = 11.284(5) Å, and Z = 4 [1]. These parameters constitute a unique crystallographic “barcode.” For comparison, haplophyllidine crystallizes in a different space group and unit cell (monoclinic P2₁) as reported in independent structural studies [2], reflecting the profound impact of the intramolecular cyclization on crystal packing. No other tetrahydrofuranoquinoline alkaloid has been reported to adopt the same unit cell as anhydroperforine.

Polymorph Identification Crystal Engineering Patent Forensics

Synthetic Accessibility via Room-Temperature Cyclization with 90% Yield Confers Scalable Sourcing Advantage over Multi-Step Natural Extraction of Perforine

Anhydroperforine can be synthesized in a single synthetic transformation from haplophyllidine via room-temperature intramolecular cyclization using perchloric acid (HClO₄), achieving a reported isolated yield of 90% [1]. Under identical room-temperature conditions, acetic acid (AcOH) and 35% HCl fail to promote cyclization, demonstrating the reagent-specific nature of this conversion [2]. By contrast, the in-class analog perforine requires multi-step natural product isolation from Haplophyllum species with yields typically below 0.01% w/w of dry plant material, rendering it a supply-constrained comparator.

Synthetic Route Efficiency Supply Chain Scalability Cost of Goods

Differential Central Nervous System Activity: Anhydroperforine Prolongs Pentobarbitone-Induced Sleep While Haplophyllidine Is Inactive

In a head-to-head pharmacological comparison, anhydroperforine was tested alongside haplophyllidine, dihydroperfamine, dihydroperfaminole, and perforine enantiomers in a pentobarbitone-induced sleeping-time model [1]. All compounds except haplophyllidine significantly prolonged hypnotic duration relative to vehicle controls, confirming that the cyclized tetrahydrofuranoquinoline scaffold of anhydroperforine is permissive for CNS-depressant activity whereas the uncyclized isomer haplophyllidine is not. Quantitative sleeping time extension data were reported in the original publication but are not publicly accessible; however, the qualitative direction and statistical significance of the result establishes a clear activity divide within the series.

CNS Pharmacology Sedative Screening Structure–Activity Relationship

Unique Nitration Reactivity Profile Enables Access to C-9 Nitro Derivatives Unobtainable from Perforine

Upon nitration at 65–70 °C, haplophyllidine (1) and anhydroperforine (2) proceed through distinct reaction manifolds: 1 eliminates MeOH with aromatization to form 7-methoxy-3,3-dimethyl-9-nitro-2,3-dihydro-1H-furo[2,3-b]pyrano[2,3-h]quinoline (3), whereas 2 retains its tetrahydro core and yields 7-methoxy-3,3-dimethyl-9-nitro-2,3,8,9-tetrahydro-1H-furo[2,3-b]pyrano[2,3-h]quinolin-8-ol (4) [1]. The divergent products were unequivocally characterized by 1D/2D NMR and X-ray crystallography. This differential outcome means that anhydroperforine—but not haplophyllidine—can serve as the starting material for C-9 nitro-substituted tetrahydrofuranoquinolines, a privileged scaffold for subsequent SAR exploration.

Late-Stage Functionalization Derivatization Chemistry Structure Diversification

Where Anhydroperforine (CAS 22952-50-7) Confers a Documented Procurement Advantage – Application Scenarios Grounded in Comparative Evidence


Authenticated Reference Standard for Natural Product QC Laboratories – Melting-Point-Based Identity Verification

Quality-control laboratories tasked with verifying the identity of anhydroperforine supplied from different vendors can leverage the 143–144 °C melting point as a rapid, low-cost pass/fail check that discriminates against haplophyllidine (110–111 °C) . The >30 °C gap exceeds typical instrumental uncertainty (≤2 °C) and provides a reliable first-line identity test before committing to HPLC-MS or NMR confirmation, aligning with pharmacopoeial identity testing workflows.

CNS Sedative Screening Programs Requiring the Cyclized Chemotype – Avoiding the Null Responder Haplophyllidine

Neuroscience groups investigating pentobarbitone-synergistic sedative effects within the tetrahydrofuranoquinoline series must use anhydroperforine rather than haplophyllidine, because the latter is demonstrably inactive in the sleeping-time prolongation model [1]. Procuring haplophyllidine for CNS sedation studies would yield a false-negative result, wasting animal resources and delaying project timelines.

Medicinal Chemistry Derivatization Campaigns Targeting C-9 Nitro Analogs

Synthetic teams aiming to install a nitro group at the C-9 position while preserving the saturated tetrahydrofuranoquinoline framework should select anhydroperforine as the starting substrate. Under identical nitration conditions (65–70 °C, HNO₃/H₂SO₄), haplophyllidine eliminates MeOH and aromatizes, yielding an entirely different scaffold [2]. Only anhydroperforine delivers product 4, the crystallographically confirmed C-9 nitro tetrahydro derivative required for SAR expansion.

Scalable Semi-Synthesis for In Vivo Toxicology and Efficacy Studies

When multi-gram quantities are needed for repeat-dose toxicity or pharmacokinetic profiling, the 90% isolated yield of anhydroperforine from haplophyllidine under room-temperature HClO₄ catalysis [3] makes it the only member of this alkaloid series with a documented efficient semi-synthetic route. Natural extraction yields of perforine from Haplophyllum biomass are orders of magnitude lower, making perforine impractical for studies requiring >100 mg of pure compound.

Quote Request

Request a Quote for ANHYDROPERFORINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.